molecular formula C6H4N2OS2 B1373979 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1340404-47-8

3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No. B1373979
CAS RN: 1340404-47-8
M. Wt: 184.2 g/mol
InChI Key: BTJRHAMOEYRTRE-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol (TOT) is a compound that has been studied extensively for its potential applications in scientific research. TOT is a heterocyclic compound that contains both sulfur and nitrogen in its structure, and it has been found to have a wide range of properties that make it a useful tool for scientists.

Scientific Research Applications

Antimicrobial and Antitumor Activities

3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol derivatives have shown significant promise in antimicrobial and antitumor applications. The compounds derived from thiophene-2-carbonyl isothiocyanate, including those with 1,2,4-oxadiazole moieties, exhibited notable antitumor activity against human tumor cell lines, such as hepatocellular carcinoma and breast cancer, as well as antimicrobial activity (Nassar, Attallah, & Hemdan, 2018). Additionally, derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol demonstrated antimicrobial properties (Naganagowda & Petsom, 2011).

Optoelectronic Applications

Thiophene substituted 1,3,4-oxadiazole derivatives, including variants of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, have been studied for their potential in optoelectronic applications. These derivatives exhibit photophysical properties that make them suitable for use in photonic, sensor, and optoelectronic devices (Naik, Maridevarmath, Khazi, & Malimath, 2019).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, including the 3-(Thiophen-2-yl) variant, have demonstrated utility in corrosion inhibition, particularly for mild steel in acidic environments. These compounds form protective layers on metal surfaces, preventing corrosion (Ammal, Prajila, & Joseph, 2018).

Aniline Sensing

Certain thiophene substituted 1,3,4-oxadiazole derivatives have shown effectiveness in sensing applications, particularly for detecting aniline. These compounds' fluorescence properties change in the presence of aniline, making them suitable for use as sensors (Naik, Khazi, & Malimath, 2018).

properties

IUPAC Name

3-thiophen-2-yl-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJRHAMOEYRTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=S)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol

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